TRAIL Sensitization: p53-Independent Death Receptor Induction Mechanism Distinct from Other Neem Limonoids
Azadirone uniquely sensitizes human cancer cells to TRAIL (tumor necrosis factor-related apoptosis-inducing ligand) through a p53-independent mechanism involving ROS-ERK-CHOP-mediated up-regulation of death receptors DR5 and DR4, coupled with down-regulation of cell survival proteins and up-regulation of proapoptotic proteins such as Bid [1]. In contrast, other well-characterized neem limonoids such as nimbolide and gedunin have not been reported to exhibit this specific TRAIL sensitization pathway. Notably, the combination of azadirone with TRAIL was additive at concentrations below IC50 and synergistic at higher concentrations [1], demonstrating a functional interaction that cannot be replicated by substituting with azadirachtin, which lacks this death receptor induction profile [1].
| Evidence Dimension | TRAIL sensitization mechanism and death receptor induction |
|---|---|
| Target Compound Data | Azadirone induces DR5 and DR4 expression via ROS-ERK-CHOP pathway; p53-independent DR induction; sensitizes cancer cells to TRAIL; combination with TRAIL is synergistic at higher concentrations. |
| Comparator Or Baseline | Azadirachtin and other major neem limonoids: no published evidence of p53-independent TRAIL sensitization via DR5/DR4 up-regulation. |
| Quantified Difference | Qualitative mechanistic divergence: azadirone possesses unique capacity for p53-independent death receptor induction. |
| Conditions | In vitro human cancer cell lines; molecular pathway analysis. |
Why This Matters
For researchers developing TRAIL-based combination therapies or studying p53-independent apoptosis pathways, azadirone offers a mechanistically distinct tool compound unavailable among other commercial neem limonoids.
- [1] Gupta SC, Francis SK, Nair MS, Mo YY, Aggarwal BB. Azadirone, a limonoid tetranortriterpene, induces death receptors and sensitizes human cancer cells to tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) through a p53 protein-independent mechanism: evidence for the role of the ROS-ERK-CHOP-death receptor pathway. J Biol Chem. 2013;288(45):32343-32356. View Source
